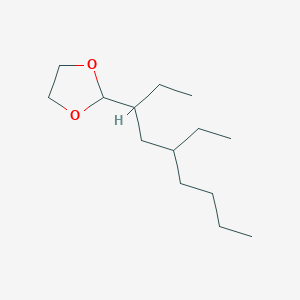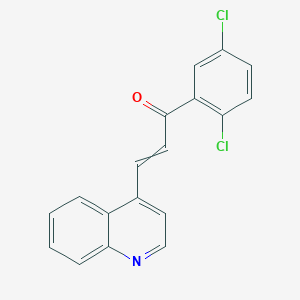![molecular formula C25H20BrCl2P B12558272 Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide CAS No. 159418-27-6](/img/structure/B12558272.png)
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide is an organophosphorus compound with the chemical formula C25H20BrCl2P. It is a quaternary phosphonium salt, characterized by the presence of a phosphonium cation and a bromide anion. This compound is typically used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with 2,5-dichlorobenzyl bromide. The reaction typically occurs in a polar organic solvent such as acetonitrile or dichloromethane. The general reaction is as follows:
Ph3P+(2,5−Cl2C6H3)CH2Br→[(2,5−Cl2C6H3)CH2PPh3]+Br−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphonium cation can participate in redox reactions.
Wittig Reactions: It can form ylides, which are used in Wittig reactions to produce alkenes.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide, cyanide, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Strong Bases: Such as butyllithium for the formation of ylides in Wittig reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Alkenes: From Wittig reactions with aldehydes or ketones.
Aplicaciones Científicas De Investigación
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide involves its ability to form ylides, which are reactive intermediates in organic synthesis. The phosphonium cation can stabilize negative charges, making it a useful reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar structure but with a methyl group instead of the 2,5-dichlorophenyl group.
Tetraphenylphosphonium Bromide: Contains four phenyl groups attached to the phosphorus atom.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine.
Uniqueness
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications where the dichlorophenyl group is advantageous.
Propiedades
Número CAS |
159418-27-6 |
|---|---|
Fórmula molecular |
C25H20BrCl2P |
Peso molecular |
502.2 g/mol |
Nombre IUPAC |
(2,5-dichlorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H20Cl2P.BrH/c26-21-16-17-25(27)20(18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 |
Clave InChI |
BFWCTHJFVCGTEN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)


![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)

![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)






